Oxetan-3-yl methanesulfonate
CAS No.: 148430-81-3
Cat. No.: VC21259420
Molecular Formula: C4H8O4S
Molecular Weight: 152.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148430-81-3 |
---|---|
Molecular Formula | C4H8O4S |
Molecular Weight | 152.17 g/mol |
IUPAC Name | oxetan-3-yl methanesulfonate |
Standard InChI | InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 |
Standard InChI Key | ZLYYZGDBMXPXOA-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OC1COC1 |
Canonical SMILES | CS(=O)(=O)OC1COC1 |
Introduction
Chemical Identity and Structural Characteristics
Structural Information
Oxetan-3-yl methanesulfonate features a four-membered oxetane ring with a methanesulfonate group attached at the 3-position. The oxetane ring, containing an oxygen atom, provides a strained cyclic structure that contributes significantly to the compound's reactivity profile. The methanesulfonate group serves as an excellent leaving group, enabling various nucleophilic substitution reactions that are central to this compound's synthetic utility .
Chemical Identifiers
Oxetan-3-yl methanesulfonate is uniquely identified through several systematic identifiers that facilitate precise chemical communication and database referencing. These identifiers are presented in Table 1.
Table 1: Chemical Identifiers of Oxetan-3-yl methanesulfonate
Identifier Type | Value |
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Chemical Name | Oxetan-3-yl methanesulfonate |
CAS Number | 148430-81-3 |
Molecular Formula | C₄H₈O₄S |
IUPAC Name | Oxetan-3-yl methanesulfonate |
SMILES | CS(=O)(=O)OC1COC1 |
InChI | InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 |
InChIKey | ZLYYZGDBMXPXOA-UHFFFAOYSA-N |
Synonyms | 3-Oxetanol, 3-methanesulfonate; MFCD22192544; SCHEMBL9562903 |
Data sourced from PubChem and chemical databases
Physical and Chemical Properties
Oxetan-3-yl methanesulfonate possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and determine its utility in synthesis. The key physical and chemical properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of Oxetan-3-yl methanesulfonate
Property | Value | Note |
---|---|---|
Molecular Weight | 152.17 g/mol | Computed value |
Physical Appearance | White powder | Observed characteristic |
Density | 1.38 ± 0.1 g/ml | Predicted value |
Boiling Point | 308.9 ± 31.0°C | Predicted value |
LogP | 0.44220 | Measure of lipophilicity |
Polar Surface Area (PSA) | 60.98000 | Calculated parameter |
Risk Phrases | 36/37/38 | Irritating to eyes, respiratory system, and skin |
Safety Phrases | 26-36/37/39 | Safety recommendations |
Data compiled from chemical databases and manufacturer specifications
Synthesis Methods
General Synthetic Approaches
The synthesis of Oxetan-3-yl methanesulfonate typically involves the reaction of oxetan-3-ol with methanesulfonyl chloride (mesyl chloride) in the presence of a base, commonly triethylamine. This process, known as mesylation, effectively converts the hydroxyl group into a good leaving group while preserving the oxetane ring structure, which is essential for subsequent transformations .
Detailed Synthetic Procedures
The typical synthesis procedure follows a straightforward mesylation reaction pathway, which can be outlined in several key steps:
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Dissolution of oxetan-3-ol in an appropriate solvent (typically dichloromethane or tetrahydrofuran)
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Addition of a base (commonly triethylamine) to neutralize the acid formed during the reaction
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Dropwise addition of methanesulfonyl chloride to the solution, usually at controlled temperature
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Stirring for a specified period to complete the reaction
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Appropriate workup and purification steps to isolate the desired product
This synthetic approach is exemplified in literature protocols, such as in the preparation of 3-cyanooxetan-3-yl methanesulfonate, where the mesylation reaction employed methanesulfonyl chloride and triethylamine under controlled conditions .
Related Synthetic Transformations
In the broader context of oxetane chemistry, Oxetan-3-yl methanesulfonate occupies an important position as a versatile intermediate. Several related transformations have been documented in the literature:
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Conversion of various oxetan-3-ol derivatives to the corresponding methanesulfonates as precursors for further functionalization
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Use of alternative sulfonylating agents such as p-toluenesulfonyl chloride to prepare related leaving groups
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Application in the synthesis of structurally diverse oxetane derivatives through subsequent nucleophilic substitution reactions
Applications in Organic Synthesis
Role in Pharmaceutical Synthesis
Oxetan-3-yl methanesulfonate serves as a key intermediate in the synthesis of various pharmaceutically relevant compounds. Its primary value lies in its ability to introduce the oxetane scaffold, which has gained significant attention in medicinal chemistry due to its unique properties and bioisosteric potential .
Synthesis of Oxetan-3-ylmethanamines
One of the most documented applications of Oxetan-3-yl methanesulfonate is in the preparation of oxetan-3-ylmethanamines. These compounds are valuable building blocks for introducing the oxetan-3-ylmethanamino group into organic moieties, which has numerous applications in pharmaceutical development. The patent literature describes methods for making oxetan-3-ylmethanamines from Oxetan-3-yl methanesulfonate through reaction with ammonia or amine sources .
The general synthetic route involves:
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Formation of Oxetan-3-yl methanesulfonate from the corresponding alcohol
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Nucleophilic substitution with ammonia or other amine sources
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Further functionalization as needed for specific target compounds
As noted in the patent literature: "Oxetan-3-ylmethanamines are useful for carrying out amination reactions where it is desired to introduce an oxetan-3-ylmethanamino group onto an organic moiety."
Preparation of Nitrogen-Rich Oxetanes
Another significant application is in the synthesis of nitrogen-rich oxetane derivatives. Research has demonstrated that combining azide and tetrazole functionalities with the oxetane ring produces compounds with higher nitrogen content than previously reported in the literature. In these synthetic pathways, mesylation reactions convert hydroxyl-containing precursors to the corresponding methanesulfonates, which then undergo further transformations .
For example, in one documented synthesis pathway, a cyano-substituted oxetane was converted to the corresponding methanesulfonate with methanesulfonyl chloride and triethylamine, serving as an intermediate in the synthesis of energetic materials .
Reactivity and Chemical Behavior
General Reactivity Patterns
The reactivity of Oxetan-3-yl methanesulfonate is primarily governed by two structural features:
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The strained four-membered oxetane ring, which contributes to enhanced reactivity compared to unstrained ethers
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The methanesulfonate group, which functions as an excellent leaving group in nucleophilic substitution reactions
These characteristics make Oxetan-3-yl methanesulfonate particularly valuable in organic synthesis, especially for introducing the oxetane scaffold into more complex molecular architectures.
Nucleophilic Substitution Reactions
The most significant reaction pathway for Oxetan-3-yl methanesulfonate involves nucleophilic substitution, where the methanesulfonate group is displaced by various nucleophiles. This reactivity has been exploited in numerous synthetic applications, including:
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Reactions with nitrogen nucleophiles (ammonia, amines, azides) leading to amino-substituted oxetanes
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Transformations with oxygen nucleophiles forming ethers
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Carbon-carbon bond forming reactions with appropriate carbon nucleophiles
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Preparation of sulfur-containing derivatives
These substitution reactions typically proceed through an SN2 mechanism, with inversion of configuration at the stereogenic center when the starting material is enantiomerically pure.
Compatibility with Functional Groups
Studies of Oxetan-3-yl methanesulfonate and related compounds have demonstrated compatibility with various functional groups, allowing for selective transformations in complex molecular settings. This compatibility extends to:
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Cyano groups, as evidenced in the synthesis of 3-cyanooxetan-3-yl methanesulfonate
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Azide and tetrazole functionalities in the preparation of nitrogen-rich derivatives
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Various protecting groups commonly employed in organic synthesis
This functional group tolerance enhances the utility of Oxetan-3-yl methanesulfonate in multistep synthetic sequences targeting complex molecules.
Significance in Medicinal Chemistry
Oxetanes as Bioisosteres
Oxetanes have emerged as important structural motifs in medicinal chemistry, serving as bioisosteres for various functional groups. The literature highlights several advantages of incorporating oxetane moieties into drug candidates:
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Replacement for carbonyl groups, offering improved metabolic stability
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Alternative to gem-dimethyl groups, enhancing solubility properties
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Conformational constraint elements that can optimize binding to biological targets
As noted in the research literature: "Oxetanes offer many benefits to the pharmaceutical industry because of their chemical similarity to carbonyl and gem-dimethyl groups. For instance, these groups suffer from solubility and stability in the human body and can be easily substituted with an oxetane that has superior properties."
Advantages of Oxetane-Containing Compounds
Compounds containing the oxetane motif often exhibit several advantageous properties in medicinal chemistry applications:
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Enhanced solubility compared to analogous carbonyl or gem-dimethyl compounds
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Improved metabolic stability and pharmacokinetic profiles
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Unique hydrogen-bonding capabilities due to the oxetane oxygen
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Conformational rigidity that can lead to increased binding affinity and selectivity
Oxetan-3-yl methanesulfonate serves as a key intermediate in accessing these beneficial properties by facilitating the incorporation of oxetane units into drug candidates.
Applications in Drug Discovery
The pharmaceutical industry has demonstrated increasing interest in oxetane-containing compounds, with Oxetan-3-yl methanesulfonate serving as an important synthetic intermediate in this domain. Applications extend to:
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Development of novel scaffolds for drug discovery programs
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Modification of lead compounds to improve pharmacokinetic properties
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Exploration of structure-activity relationships in medicinal chemistry
The research literature notes: "For this reason, the pharmaceutical sector has a legitimate strong interest in oxetanes, which has made them readily available, especially in the past few years, and they are no longer just specialty and laboratory chemicals."
Synthetic Strategies Involving Oxetan-3-yl methanesulfonate
Direct Substitution Approaches
The most straightforward synthetic application of Oxetan-3-yl methanesulfonate involves direct nucleophilic substitution reactions, where the methanesulfonate group serves as a leaving group. This approach has been documented in various contexts, including:
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Introduction of amino groups through reaction with ammonia or amines, as in the synthesis of oxetan-3-ylmethanamines
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Formation of ethers via reaction with appropriate alkoxides
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Carbon-carbon bond formation through reaction with carbon nucleophiles
Multi-Step Synthetic Sequences
More complex synthetic pathways may employ Oxetan-3-yl methanesulfonate as an intermediate in multi-step sequences, particularly for:
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Building complex heterocyclic systems containing the oxetane ring
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Introducing the oxetane moiety at specific stages of total synthesis projects
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Creating libraries of oxetane derivatives for medicinal chemistry screening
For example, the patent literature describes the use of Oxetan-3-yl methanesulfonate in the synthesis of oxetan-3-ylmethanamines, which are further employed in diverse amination reactions .
Solid-Phase Synthetic Applications
The literature also documents approaches to oxetane synthesis using solid-phase techniques, which may be adapted for Oxetan-3-yl methanesulfonate and related compounds:
"Polymer-bound precursors were synthesized from polymer-bound sulfonyl chlorides and the desired diols... Cyclization with sodium hydride proved unsuccessful, but treatment with KOtBu resulted in much improved yields over two steps when compared to solution-based synthesis for both resins and substrates used."
These solid-phase approaches offer potential advantages in terms of purification efficiency and adaptability to high-throughput synthesis paradigms.
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